methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the chromenone derivative with thiosemicarbazide under acidic conditions.
Acetylation and Methylation: The final steps involve acetylation of the amino group and methylation of the carboxylate group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-ylacetate
- 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylic acid
Uniqueness
Methyl 5-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H14ClN3O6S |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
methyl 5-[[2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C17H14ClN3O6S/c1-7-8-4-10(18)12(25-2)6-11(8)27-16(23)9(7)5-13(22)19-15-14(17(24)26-3)20-21-28-15/h4,6H,5H2,1-3H3,(H,19,22) |
InChI Key |
SAHFVADEYISBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
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